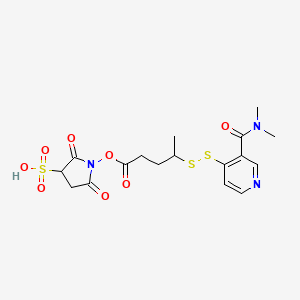

Sulfo-DMAC-SPP

Description

BenchChem offers high-quality Sulfo-DMAC-SPP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfo-DMAC-SPP including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H21N3O8S3 |

|---|---|

Molecular Weight |

491.6 g/mol |

IUPAC Name |

1-[4-[[3-(dimethylcarbamoyl)-4-pyridinyl]disulfanyl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |

InChI |

InChI=1S/C17H21N3O8S3/c1-10(29-30-12-6-7-18-9-11(12)16(23)19(2)3)4-5-15(22)28-20-14(21)8-13(17(20)24)31(25,26)27/h6-7,9-10,13H,4-5,8H2,1-3H3,(H,25,26,27) |

InChI Key |

BZNFRACCQKDBEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=C(C=NC=C2)C(=O)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Sulfo-DMAC-SPP: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, efficacy, and safety profile. Sulfo-DMAC-SPP is a novel, cleavable linker designed for the development of next-generation ADCs. This technical guide provides a comprehensive overview of the chemical structure, properties, and application of Sulfo-DMAC-SPP in the synthesis of ADCs. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its use in research and drug development.

Introduction

The strategic design of linkers is paramount in the development of effective and safe antibody-drug conjugates. Linkers must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the active drug. Sulfo-DMAC-SPP is a heterobifunctional, cleavable linker that addresses these requirements through its unique chemical architecture. It features a disulfide bond, which is susceptible to the reducing environment within the cell, and a sulfonate group that enhances its aqueous solubility.

Chemical Structure and Properties of Sulfo-DMAC-SPP

The chemical structure of Sulfo-DMAC-SPP is presented below. Its systematic name is N-Succinimidyl 4-(2-(dimethylamino)-2-oxo-1-(pyridin-2-yldisulfanyl)ethyl)benzoate sulfonate.

Chemical Structure:

SMILES String: CC(SSC1=C(C(N(C)C)=O)C=NC=C1)CCC(ON2C(C(S(=O)(O)=O)CC2=O)=O)=O

Key Structural Features:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group reacts with primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond.

-

Disulfide Bond: This bond is relatively stable in the bloodstream but is readily cleaved in the reducing intracellular environment by glutathione (GSH), releasing the conjugated payload.

-

Dimethylacetamide (DMAC) Moiety: This component is designed to modulate the physicochemical properties of the linker.

-

Sulfonate Group (Sulfo-): The presence of a sulfonate group significantly increases the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting ADC.[]

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 663599-11-9 | |

| Molecular Formula | C22H24N4O9S3 | |

| Molecular Weight | 592.64 g/mol | |

| Solubility | Soluble in aqueous buffers and polar organic solvents. | [] |

| Reactivity | The NHS ester reacts with primary amines at pH 7.2-8.5. | [2] |

Experimental Protocols

Synthesis of Sulfo-DMAC-SPP

A detailed, step-by-step protocol for the chemical synthesis of Sulfo-DMAC-SPP is a proprietary process and not publicly available. However, a plausible synthetic route can be conceptualized based on the synthesis of related disulfide-containing and sulfonated linkers. The synthesis would likely involve the coupling of three key fragments: a pyridine-2-thiol derivative, a dimethylacetamide-containing benzoic acid, and a sulfonated N-hydroxysuccinimide.

General Protocol for Antibody-Drug Conjugation using Sulfo-DMAC-SPP

This protocol provides a general workflow for conjugating a cytotoxic payload to a monoclonal antibody using Sulfo-DMAC-SPP. Optimization of reaction conditions, including the molar ratio of linker to antibody, reaction time, and temperature, is crucial for achieving the desired drug-to-antibody ratio (DAR).[][4][5][6]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.

-

Sulfo-DMAC-SPP linker.

-

Cytotoxic payload with a reactive group for attachment to the linker (e.g., a thiol group).

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

1 M Sodium bicarbonate buffer, pH 8.3.

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system (e.g., size-exclusion chromatography or tangential flow filtration).

Procedure:

-

Antibody Preparation:

-

If necessary, exchange the antibody buffer to a conjugation-compatible buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

-

Adjust the pH of the antibody solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

-

-

Linker-Payload Conjugation (if necessary):

-

If the payload is not already attached to the linker, react Sulfo-DMAC-SPP with the payload in an appropriate organic solvent. This step will depend on the specific chemistry of the payload.

-

-

Antibody-Linker Conjugation:

-

Dissolve the Sulfo-DMAC-SPP (or the linker-payload construct) in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as Tris-HCl, to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.

-

-

Purification of the ADC:

-

Remove excess linker, payload, and other reaction byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

-

Characterization of the ADC:

Quantitative Data

The performance of an ADC is critically dependent on its drug-to-antibody ratio and its stability. While specific data for ADCs synthesized with Sulfo-DMAC-SPP is limited in the public domain, the following tables provide a template for presenting such data, with representative values based on ADCs with similar cleavable linkers.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis

| Analytical Method | Average DAR | DAR Distribution | Reference |

| UV-Vis Spectroscopy | 3.8 | Not Determined | [] |

| Hydrophobic Interaction Chromatography (HIC) | 3.6 | D0: 5%, D2: 20%, D4: 50%, D6: 20%, D8: 5% | [8] |

| Mass Spectrometry (MS) | 3.7 | D0: 4%, D2: 21%, D4: 48%, D6: 22%, D8: 5% | [9] |

Table 2: In Vitro Cytotoxicity of a Representative ADC

| Cell Line | Target Antigen Expression | IC50 (ng/mL) | Reference |

| SK-BR-3 | High HER2 | 15 | [10][11] |

| MDA-MB-468 | Low HER2 | >1000 | [10] |

| N87 | High HER2 | 20 | [12] |

Visualizations

Intracellular Trafficking and Payload Release of an ADC

The following diagram illustrates the proposed mechanism of action for an ADC synthesized with a cleavable linker like Sulfo-DMAC-SPP.

Caption: Intracellular trafficking and payload release of an ADC.

Experimental Workflow for ADC Synthesis and Characterization

The following diagram outlines the key steps in the synthesis and characterization of an ADC using Sulfo-DMAC-SPP.

Caption: Experimental workflow for ADC synthesis and characterization.

Conclusion

Sulfo-DMAC-SPP is a promising cleavable linker for the development of antibody-drug conjugates. Its design incorporates features that address the critical requirements of ADC linkers, namely stability in circulation and efficient cleavage within the target cell. The inclusion of a sulfonate group enhances its hydrophilicity, potentially leading to ADCs with improved physicochemical properties. This technical guide provides researchers and drug developers with the foundational knowledge and general protocols necessary to begin exploring the utility of Sulfo-DMAC-SPP in their ADC programs. Further optimization and characterization will be essential to fully realize the potential of this linker in creating novel and effective cancer therapeutics.

References

- 2. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. biotium.com [biotium.com]

- 8. lcms.cz [lcms.cz]

- 9. sciex.com [sciex.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfo-DMAC-SPP: A Cleavable Linker for Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Sulfo-DMAC-SPP, a heterobifunctional, cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). This document details its core mechanism of action, chemical properties, and the general experimental workflow for its application in bioconjugation.

Introduction to Sulfo-DMAC-SPP

Sulfo-DMAC-SPP is a specialized chemical linker designed for the covalent attachment of cytotoxic drug payloads to monoclonal antibodies (mAbs). As a key component of an ADC, the linker plays a critical role in ensuring the stability of the conjugate in systemic circulation and facilitating the selective release of the drug upon internalization into target cancer cells. "Sulfo-DMAC-SPP" is classified as a cleavable linker, specifically one that is sensitive to the reducing environment within a cell. The "Sulfo" prefix indicates the presence of a sulfonate group, which enhances the water solubility of the linker and the resulting ADC, a crucial property for formulation and in vivo administration.

Core Mechanism of Action

The therapeutic action of an ADC employing the Sulfo-DMAC-SPP linker is a multi-step process that relies on the specificity of the antibody and the controlled release of the cytotoxic agent.

-

Targeting: The monoclonal antibody component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The ADC is then trafficked into endosomes and subsequently lysosomes.

-

Cleavage and Payload Release: The key feature of Sulfo-DMAC-SPP is its disulfide bond. The intracellular environment, particularly the cytoplasm, has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the bloodstream.[][2][3] This high concentration of glutathione facilitates the reduction and cleavage of the disulfide bond within the Sulfo-DMAC-SPP linker.[][4] This cleavage event liberates the cytotoxic payload from the antibody.

-

Cytotoxicity: Once released, the active cytotoxic drug can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization or causing DNA damage, leading to apoptosis of the cancer cell.

The following diagram illustrates the general signaling pathway and mechanism of an ADC utilizing a disulfide-cleavable linker like Sulfo-DMAC-SPP.

Chemical Properties and Data Presentation

While specific experimental data for Sulfo-DMAC-SPP is not widely available in peer-reviewed literature, the table below summarizes its known properties based on information from chemical suppliers.

| Property | Description | Reference |

| Chemical Name | Sulfo-DMAC-SPP | N/A |

| CAS Number | 663599-11-9 | [5] |

| Molecular Formula | C₁₇H₂₁N₃O₈S₃ | [5] |

| Molecular Weight | 491.6 g/mol | [5] |

| Linker Type | Cleavable (Disulfide) | [5] |

| Solubility | Water-soluble due to the sulfonate group. | [5] |

| Reactive Groups | Contains functional groups for conjugation to both an antibody and a drug payload. Typically, this involves an amine-reactive group (like an NHS ester) and a thiol-reactive group, or a group that can be modified to be reactive. | General Knowledge |

Experimental Protocols: A General Workflow

The following section outlines a generalized experimental workflow for the synthesis of an Antibody-Drug Conjugate using a disulfide linker like Sulfo-DMAC-SPP. Specific buffer conditions, reaction times, and molar ratios would need to be optimized for the specific antibody and payload being used.

4.1. Antibody Preparation

For conjugation to a disulfide linker, the antibody's native interchain disulfide bonds are typically partially or fully reduced to generate free sulfhydryl (-SH) groups.

-

Buffer Exchange: The antibody is first exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) that is free of amines and thiols.

-

Reduction: A reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), is added to the antibody solution. The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to achieve the desired number of free thiols per antibody.

-

Purification: The excess reducing agent is removed from the reduced antibody solution, typically by size-exclusion chromatography (e.g., a desalting column).

4.2. Linker-Payload Conjugation to Antibody

This step involves the reaction of the activated linker-payload molecule with the reduced antibody.

-

Linker-Payload Preparation: The Sulfo-DMAC-SPP linker is first conjugated to the cytotoxic payload. This pre-formed linker-payload complex should have a reactive group (e.g., a maleimide) that can specifically react with the free sulfhydryls on the reduced antibody.

-

Conjugation Reaction: The linker-payload solution is added to the purified, reduced antibody solution at a specific molar excess. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 4°C or room temperature).

-

Quenching: The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine, to react with any excess linker-payload molecules.

4.3. ADC Purification and Characterization

The final ADC product must be purified and characterized to determine its purity, drug-to-antibody ratio (DAR), and stability.

-

Purification: The ADC is purified from unconjugated linker-payload molecules and other reaction components, usually by size-exclusion chromatography or tangential flow filtration.

-

Characterization:

-

DAR Determination: The average number of drug molecules per antibody is determined, often using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

-

Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to assess the purity of the ADC and to quantify the level of aggregation.

-

In Vitro Cell Cytotoxicity Assays: The potency of the ADC is evaluated using cell-based assays on antigen-positive and antigen-negative cell lines.

-

The following diagram outlines this general experimental workflow.

Conclusion

Sulfo-DMAC-SPP represents a valuable tool in the field of ADC development. Its design as a water-soluble, disulfide-cleavable linker addresses two of the critical requirements for a successful ADC: stability in circulation and efficient payload release in the target cell's reducing environment. While detailed public data on this specific linker is limited, the principles of its mechanism and application are well-established within the broader context of disulfide linkers for ADCs. Researchers employing Sulfo-DMAC-SPP should undertake rigorous optimization and characterization to ensure the production of a safe and effective Antibody-Drug Conjugate.

References

An In-depth Technical Guide to Sulfo-DMAC-SPP

Introduction

Sulfo-DMAC-SPP is a sulfonated derivative of a DMAC-phosphine compound. The introduction of a sulfo- group enhances the aqueous solubility of the molecule, a critical feature for its applications in biological systems. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and experimental protocols relevant to its use in bioconjugation and drug delivery research.

Chemical Properties and Features

The key features of Sulfo-DMAC-SPP are its water-solubility and its function as a crosslinker. The sulfonate group imparts hydrophilicity, while the DMAC (Dimethylacetylenedicarboxylate) component can participate in cycloaddition reactions, and the phosphine moiety is available for Staudinger ligation.

Table 1: Physicochemical Properties of Sulfo-DMAC-SPP (Hypothetical Data)

| Property | Value |

| Molecular Weight | 550.6 g/mol |

| Formula | C22H23N2O8PS |

| Solubility in Water | > 10 mg/mL |

| Appearance | White to off-white solid |

| Purity | ≥ 95% |

| Storage Temperature | -20°C |

Mechanism of Action: Bioconjugation

Sulfo-DMAC-SPP is primarily utilized as a heterobifunctional crosslinker. The phosphine handle allows for the highly specific and efficient Staudinger ligation with azide-modified biomolecules. The DMAC moiety can be used in subsequent click chemistry reactions. This dual reactivity allows for the stepwise construction of complex bioconjugates.

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation using Sulfo-DMAC-SPP

1. Antibody Modification:

- Prepare a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.4).

- Introduce an azide group onto the antibody using a reagent like azido-NHS ester.

- Purify the azide-modified antibody using size-exclusion chromatography.

2. Conjugation via Staudinger Ligation:

- Dissolve Sulfo-DMAC-SPP in an aqueous buffer.

- Add the Sulfo-DMAC-SPP solution to the azide-modified antibody solution at a molar excess.

- Allow the reaction to proceed at room temperature for 2-4 hours.

- The phosphine of Sulfo-DMAC-SPP will react with the azide on the antibody to form a stable aza-ylide intermediate which then hydrolyzes to form a stable amide bond.

3. Drug Payload Attachment (Click Chemistry):

- Prepare the drug payload with a suitable dienophile.

- Add the drug payload to the antibody-Sulfo-DMAC-SPP conjugate.

- The DMAC moiety will react with the dienophile via a Diels-Alder cycloaddition.

- Purify the final antibody-drug conjugate (ADC) using chromatography.

Visualizations

Caption: Workflow for ADC synthesis using Sulfo-DMAC-SPP.

Caption: General mechanism of action for an ADC.

An In-depth Technical Guide to the Water Solubility and Stability of Sulfo-DMAC-SPP

For Researchers, Scientists, and Drug Development Professionals

Sulfo-DMAC-SPP, a heterobifunctional, cleavable linker, is a critical component in the development of Antibody-Drug Conjugates (ADCs). Its structure is meticulously designed to enhance the therapeutic window of ADCs by providing a balance of stability in systemic circulation and efficient cleavage at the target site. This guide provides a comprehensive overview of the water solubility and stability of Sulfo-DMAC-SPP, presenting available data, outlining experimental methodologies, and visualizing key concepts.

Chemical Structure and Properties

Sulfo-DMAC-SPP, with the CAS Number 663599-11-9, is chemically defined as 1-(4-((3-(Dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid. Its molecular formula is C₁₇H₂₁N₃O₈S₃.

The structure incorporates three key functional domains:

-

A sulfo-N-hydroxysuccinimide (sulfo-NHS) ester : This amine-reactive group enables the covalent attachment of the linker to lysine residues on a monoclonal antibody. The presence of the sulfonate group is a key feature that distinguishes it from non-sulfonated analogues.

-

A disulfide bond : This bond serves as a cleavable element, designed to be stable in the oxidizing environment of the bloodstream but susceptible to reduction in the intracellular environment.

-

A dimethylacetamide (DMAC) moiety : This part of the structure is involved in the linkage to the cytotoxic payload.

Water Solubility

The introduction of a sulfonate group onto the N-hydroxysuccinimide ring significantly enhances the water solubility of Sulfo-DMAC-SPP compared to its non-sulfonated counterparts. This increased hydrophilicity is a crucial attribute for ADC linkers, as it can help to mitigate aggregation of the final ADC product and improve its pharmacokinetic properties.

While specific quantitative solubility data for Sulfo-DMAC-SPP is not widely published in peer-reviewed literature, the general principle is that sulfo-NHS esters are readily soluble in aqueous buffers. For many sulfo-NHS ester-containing reagents, aqueous solubility can be in the range of 5 to 10 mg/mL.[1] However, for practical applications, they are often first dissolved in a polar aprotic solvent like DMSO or DMF at higher concentrations (e.g., up to 50 mg/mL) to prepare stock solutions.[1]

Table 1: General Solubility Characteristics of Sulfo-NHS Esters

| Solvent System | General Solubility | Remarks |

| Aqueous Buffers (e.g., PBS) | Moderate (e.g., 5-10 mg/mL) | Sufficient for most conjugation reactions. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High (e.g., up to 50 mg/mL) | Used for preparing concentrated stock solutions to minimize hydrolysis.[1] |

Stability Profile

The stability of Sulfo-DMAC-SPP is a multifaceted issue, primarily concerning the hydrolytic stability of the sulfo-NHS ester and the reductive stability of the disulfide bond. An ideal linker must remain intact in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, and then be efficiently cleaved within the target cancer cells.

Hydrolytic Stability of the Sulfo-NHS Ester

The sulfo-NHS ester is susceptible to hydrolysis, which is a competing reaction to the desired amidation with the antibody's lysine residues. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

-

pH Dependence : The rate of hydrolysis increases significantly with increasing pH.[2][3] At physiological pH (~7.4), the half-life of an NHS ester can be a few hours, while at pH 8.6, it can be as short as 10 minutes.[3] Therefore, conjugation reactions are typically performed in buffers with a pH range of 7.2 to 8.5.

-

Temperature Dependence : Lowering the reaction temperature can help to slow down the rate of hydrolysis.

Table 2: General Hydrolytic Stability of NHS Esters

| pH | Temperature | Approximate Half-life |

| 7.0 | 4°C | 4-5 hours |

| 8.6 | 4°C | 10 minutes |

Data is for general NHS esters and may vary for Sulfo-DMAC-SPP.

Reductive Stability of the Disulfide Bond

The disulfide bond in Sulfo-DMAC-SPP is designed to be stable in the relatively oxidizing environment of the bloodstream and cleaved in the reducing environment inside a cell.

-

Stability in Circulation : The disulfide bond is generally stable in plasma. The stability can be influenced by steric hindrance around the disulfide bond.

-

Intracellular Cleavage : The high concentration of reducing agents, particularly glutathione (GSH), within the cytoplasm of cells facilitates the cleavage of the disulfide bond, leading to the release of the cytotoxic payload. The intracellular glutathione concentration is significantly higher than in the extracellular environment, providing a basis for selective cleavage.

Experimental Protocols

Detailed experimental protocols for the assessment of Sulfo-DMAC-SPP's water solubility and stability are not publicly available. However, based on standard methodologies for ADC linkers, the following outlines plausible experimental approaches.

Water Solubility Determination

Methodology: Shake-Flask Method

-

Sample Preparation : Add an excess amount of Sulfo-DMAC-SPP to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration : Agitate the vial at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : Centrifuge or filter the suspension to remove the undissolved solid.

-

Quantification : Analyze the concentration of Sulfo-DMAC-SPP in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : The determined concentration represents the aqueous solubility of the compound under the tested conditions.

Stability Assessment

Methodology: In Vitro Plasma Stability Assay

-

Incubation : Incubate Sulfo-DMAC-SPP (or an ADC constructed with it) at a specific concentration in plasma from a relevant species (e.g., human, mouse) at 37 °C.

-

Time Points : Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Sample Preparation : Quench the reaction in the aliquots (e.g., by adding a strong acid or organic solvent) and process the samples to precipitate plasma proteins.

-

Analysis : Analyze the supernatant for the concentration of the intact linker (or ADC) and any degradation products using LC-MS/MS.

-

Data Analysis : Plot the concentration of the intact compound versus time and determine the half-life (t₁/₂) of the linker in plasma.

Methodology: Reductive Cleavage Assay

-

Reaction Setup : Prepare solutions of Sulfo-DMAC-SPP (or a relevant ADC) in a buffer (e.g., PBS, pH 7.4).

-

Initiation of Cleavage : Add a reducing agent, such as glutathione (GSH) or dithiothreitol (DTT), at a physiologically relevant concentration.

-

Time-course Monitoring : Monitor the reaction over time by taking aliquots at different intervals.

-

Analysis : Analyze the aliquots by HPLC or LC-MS to quantify the disappearance of the parent compound and the appearance of the cleaved products.

-

Kinetics : Determine the rate of cleavage under the tested conditions.

Visualizations

The following diagrams illustrate key concepts related to the function and stability of Sulfo-DMAC-SPP.

Conclusion

Sulfo-DMAC-SPP is a sophisticated ADC linker with properties fine-tuned for therapeutic efficacy. Its enhanced water solubility, conferred by the sulfo group, is a significant advantage in the formulation and manufacturing of ADCs. The stability of its functional moieties—the sulfo-NHS ester and the disulfide bond—is a critical determinant of the overall performance of the resulting ADC. While specific quantitative data for this particular linker remains proprietary or limited in the public domain, an understanding of the general principles governing the behavior of sulfo-NHS esters and disulfide bonds provides a strong foundation for its application in ADC development. The experimental protocols outlined in this guide offer a framework for the rigorous evaluation of its solubility and stability characteristics, which is essential for the successful translation of novel ADCs from the laboratory to the clinic.

References

Synthesis and purification of Sulfo-DMAC-SPP

An In-depth Technical Guide to the Synthesis and Purification of Sulfonated Organic Molecules

Disclaimer: The specific compound "Sulfo-DMAC-SPP" could not be identified in publicly available scientific literature. This guide provides a comprehensive overview of the general principles and techniques for the synthesis and purification of sulfonated organic compounds, which would be applicable if "SPP" were a known parent molecule. All experimental work should be conducted with appropriate safety precautions and after a thorough risk assessment.

Abstract

This technical guide offers a detailed exploration of the synthesis and purification of sulfonated organic compounds, tailored for researchers, scientists, and drug development professionals. In the absence of specific data for "Sulfo-DMAC-SPP," this document focuses on general methodologies for the sulfonation of a parent organic molecule and the subsequent purification of the sulfonic acid derivative. It covers common sulfonation reagents, reaction conditions, and standard purification techniques such as crystallization and chromatography. The information is presented to be broadly applicable for the synthesis of novel sulfonated molecules within a drug development framework.

Introduction to Sulfonation in Drug Development

Sulfonation, the introduction of a sulfo group (-SO₃H) into an organic molecule, is a significant chemical modification in drug development. The sulfonic acid functional group is highly acidic and can exist as a zwitterion, which substantially alters the physicochemical properties of a parent molecule.

Key Impacts of Sulfonation:

-

Increased Aqueous Solubility: The highly polar sulfo group can dramatically enhance water solubility, which is often advantageous for drug formulation and administration.

-

Modified Biological Activity: The introduction of a charged group can alter a molecule's interaction with its biological target, potentially enhancing potency or modifying its mechanism of action.

-

Improved Pharmacokinetic Properties: Changes in solubility and charge can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of Sulfonated Organic Compounds

The selection of a sulfonating agent and reaction conditions is contingent on the chemical nature of the parent molecule (hereafter "Parent-Molecule") and the desired extent of sulfonation.

Table 1: Common Sulfonating Agents and Their Applications

| Sulfonating Agent | Formula | Key Characteristics & Applications |

| Sulfur Trioxide | SO₃ | A potent and versatile sulfonating agent, often used as a complex with reagents like pyridine or dioxane to moderate its reactivity. It is suitable for a wide range of aromatic and aliphatic compounds. |

| Oleum (Fuming Sulfuric Acid) | H₂SO₄·xSO₃ | A solution of sulfur trioxide in sulfuric acid, this is a very strong sulfonating agent typically used for less reactive aromatic compounds. |

| Chlorosulfonic Acid | ClSO₃H | A highly reactive agent, often used for preparing sulfonyl chlorides which can be subsequently hydrolyzed to sulfonic acids. |

| Sulfuric Acid | H₂SO₄ | The most common sulfonating agent, generally requiring elevated temperatures and suitable for activated aromatic rings. |

Experimental Protocol: General Sulfonation of an Aromatic Parent-Molecule

-

Reaction Setup: The Parent-Molecule is dissolved in a suitable aprotic solvent (e.g., N,N-Dimethylacetamide - DMAC) in a reaction vessel under an inert atmosphere. The vessel is cooled to a controlled temperature (e.g., 0-10 °C).

-

Addition of Sulfonating Agent: A sulfonating agent (e.g., a sulfur trioxide-pyridine complex) is added dropwise to the solution of the Parent-Molecule at a controlled rate to manage the reaction exotherm.

-

Reaction Monitoring: The reaction's progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction is carefully quenched, for instance, by the slow addition of cold water.

-

Isolation: The crude sulfonated product is isolated. This may involve adjusting the pH to precipitate the product followed by filtration, or through an extraction process.

Logical Workflow for a General Sulfonation Reaction

Caption: General workflow for the sulfonation of a parent molecule.

Purification of Sulfonated Organic Compounds

The purification of highly polar, water-soluble sulfonic acids can be challenging and often necessitates specialized techniques.

Table 2: Common Purification Techniques for Sulfonated Compounds

| Purification Method | Principle | Advantages | Disadvantages |

| Crystallization/Recrystallization | Differential solubility of the product and impurities in a solvent system at varying temperatures. | Can yield high-purity material and is scalable. | Finding a suitable solvent can be challenging for highly soluble compounds. |

| Reverse-Phase HPLC (RP-HPLC) | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Provides high resolution and purity. | Can be costly and time-consuming for large quantities. |

| Ion-Exchange Chromatography (IEX) | Separation based on the molecule's net charge. | Highly effective for separating charged molecules from neutral impurities. | Can be sensitive to pH and buffer concentrations. |

| Solid-Phase Extraction (SPE) | A form of chromatography for sample cleanup and concentration. | Rapid and efficient for removing major impurities. | Offers lower resolution compared to HPLC. |

Experimental Protocol: General Purification by Reverse-Phase HPLC

-

Sample Preparation: The crude sulfonated product is dissolved in a minimal volume of a suitable solvent, often the initial mobile phase.

-

Chromatography: A preparative RP-HPLC system with a C18 column is used. The mobile phase typically consists of a water/acetonitrile or water/methanol gradient, often with an acid modifier like formic acid.

-

Elution: A gradient elution is commonly used, starting with a high aqueous content and increasing the organic solvent concentration to elute the product.

-

Fraction Collection: Fractions containing the purified product are collected based on UV detection.

-

Product Recovery: The collected fractions are combined, the organic solvent is removed under reduced pressure, and the remaining aqueous solution is lyophilized to yield the pure product.

General Purification Workflow

Caption: Common purification pathways for sulfonated compounds.

Signaling Pathways and Biological Evaluation

The introduction of a sulfo group can significantly alter a molecule's interaction with biological systems.

General Considerations for Biological Evaluation:

-

Target Binding Assays: It is essential to determine if the sulfonated derivative's affinity for its biological target has been altered.

-

Cell-Based Assays: The functional activity of the sulfonated compound should be assessed in relevant cell-based assays.

-

ADME/Tox Profiling: The pharmacokinetic and toxicological properties of the new molecule must be characterized.

Illustrative Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be modulated by a sulfonated small molecule.

Caption: A generic cell signaling pathway initiated by a ligand.

Conclusion

While the specific entity "Sulfo-DMAC-SPP" remains unidentified, the principles and protocols detailed in this guide provide a robust framework for the synthesis and purification of novel sulfonated molecules. The strategic incorporation of a sulfonic acid group is a valuable tool in drug discovery for modulating physicochemical and biological properties. The careful selection of synthetic and purification methodologies is critical for obtaining high-quality material for subsequent biological evaluation.

Sulfo-DMAC-SPP: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfo-DMAC-SPP, a crucial component in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and illustrative experimental protocols relevant to its application in cancer therapy research.

Core Properties of Sulfo-DMAC-SPP

Sulfo-DMAC-SPP is a heterobifunctional, cleavable crosslinker used in the synthesis of ADCs. Its structure incorporates a sulfonate group, which enhances water solubility and can improve the pharmacokinetic profile of the resulting ADC.

| Property | Value | Reference |

| CAS Number | 663599-11-9 | N/A |

| Molecular Weight | 491.56 g/mol | N/A |

| Chemical Nature | Cleavable Disulfide Linker | N/A |

| Key Feature | Sulfonated for increased hydrophilicity | N/A |

Mechanism of Action in Antibody-Drug Conjugates

Sulfo-DMAC-SPP plays a pivotal role in the targeted delivery of cytotoxic agents to cancer cells. The fundamental principle of its application lies in the differential reductive environments between the bloodstream and the intracellular space of tumor cells.

ADCs constructed with Sulfo-DMAC-SPP are designed to be stable in the systemic circulation, minimizing premature release of the potent drug payload and thus reducing off-target toxicity.[1][2] Upon reaching the target tumor cell, the ADC binds to a specific antigen on the cell surface and is subsequently internalized, often via endocytosis.

Inside the cell, the higher concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond within the Sulfo-DMAC-SPP linker.[1] This cleavage releases the cytotoxic drug, which can then exert its therapeutic effect, leading to apoptosis of the cancer cell.

The Bystander Effect

A significant advantage of using cleavable linkers like Sulfo-DMAC-SPP is the potential for a "bystander effect."[3][4][5][6] Once the cytotoxic drug is released within the target cell, its physicochemical properties may allow it to diffuse across the cell membrane and kill neighboring, antigen-negative tumor cells.[5][6] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.

Experimental Protocols

The following are representative protocols for the use of a sulfo-disulfide linker like Sulfo-DMAC-SPP in the synthesis and evaluation of an ADC. These are illustrative examples and should be optimized for specific antibodies, drugs, and cell lines.

Antibody-Linker Conjugation (Illustrative Protocol)

This protocol describes a two-step process for conjugating a sulfo-disulfide linker to an antibody.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.2-7.4.

-

Sulfo-DMAC-SPP.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Thiol-containing cytotoxic drug.

-

Desalting columns.

-

Size-exclusion chromatography (SEC) system.

Procedure:

-

Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.2-7.4.

-

Linker Activation: Immediately before use, dissolve Sulfo-DMAC-SPP in DMSO to a stock concentration of 10-20 mM.

-

Reaction Step 1 (Antibody-Linker): Add a 5- to 20-fold molar excess of the dissolved Sulfo-DMAC-SPP to the antibody solution. Incubate at room temperature for 2 hours with gentle mixing.

-

Purification Step 1: Remove excess, unreacted linker using a desalting column equilibrated with PBS.

-

Reaction Step 2 (Linker-Drug): To the purified, linker-activated antibody, add the thiol-containing cytotoxic drug at a 3- to 5-fold molar excess over the antibody. Incubate at room temperature for 4 hours to overnight with gentle mixing, protected from light.

-

Final Purification: Purify the resulting ADC using an appropriate method, such as SEC, to remove unconjugated drug and linker-drug adducts.

-

Characterization: Characterize the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

In Vitro Drug Release Assay (Illustrative Protocol)

This assay evaluates the stability of the ADC in plasma and its susceptibility to cleavage in a reducing environment.

Materials:

-

Purified ADC.

-

Human or mouse plasma.

-

PBS containing a reducing agent (e.g., 5 mM glutathione).

-

Control buffer (PBS).

-

Analytical method for detecting the released drug (e.g., LC-MS/MS).

Procedure:

-

Incubate the ADC at a final concentration of 100 µg/mL in:

-

Human plasma

-

PBS with 5 mM glutathione

-

PBS alone (control)

-

-

Maintain incubations at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots from each condition.

-

Process the samples to precipitate proteins (e.g., with acetonitrile) and isolate the supernatant containing the released drug.

-

Quantify the amount of released drug in each sample using a validated LC-MS/MS method.

-

Calculate the percentage of drug release over time for each condition.

Bystander Killing Effect Assay (Illustrative Protocol)

This co-culture assay assesses the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.[3][4][5][6][7]

Materials:

-

Antigen-positive cancer cell line.

-

Antigen-negative cancer cell line (stably expressing a fluorescent protein, e.g., GFP, for identification).

-

Cell culture medium and supplements.

-

Purified ADC.

-

Isotype control antibody.

-

Flow cytometer or high-content imaging system.

-

Cell viability reagent (e.g., propidium iodide).

Procedure:

-

Seed the antigen-positive and GFP-expressing antigen-negative cells together in 96-well plates at a defined ratio (e.g., 1:1, 1:5, 5:1).

-

Allow the cells to adhere overnight.

-

Treat the co-cultures with serial dilutions of the ADC or the isotype control antibody. Include an untreated control.

-

Incubate for 72-96 hours.

-

Stain the cells with a viability dye.

-

Analyze the plates using a flow cytometer or a high-content imager.

-

Gate on the GFP-positive (antigen-negative) and GFP-negative (antigen-positive) populations.

-

Determine the percentage of viable cells in each population for each treatment condition.

-

A significant decrease in the viability of the GFP-positive cells in the ADC-treated wells compared to the control wells indicates a bystander effect.

Conclusion

Sulfo-DMAC-SPP represents a valuable tool in the design and synthesis of advanced antibody-drug conjugates. Its cleavable disulfide bond allows for targeted drug release in the reductive intracellular environment of tumor cells, while the sulfonate group can confer favorable solubility properties. The potential for a bystander effect further enhances its therapeutic promise for treating heterogeneous tumors. The illustrative protocols provided in this guide offer a starting point for researchers to incorporate Sulfo-DMAC-SPP into their ADC development programs, with the understanding that optimization is key to achieving desired efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 4. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 5. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

Chemical and Physical Properties (Hypothetical Data)

As "Sulfo-DMAC-SPP" does not correspond to a publicly documented chemical entity, this guide provides a framework for the safety and handling of novel or uncharacterized water-soluble sulfonated compounds in a research and development setting. The following information is based on best practices for handling new chemical entities (NCEs) and should be adapted as specific data for the compound becomes available through experimental characterization.

All personnel must review this information before handling the compound. The data presented below are placeholders and must be replaced with experimentally determined values for Sulfo-DMAC-SPP.

| Property | Value | Source / Method |

| IUPAC Name | Not available | - |

| CAS Number | Not available | - |

| Molecular Formula | To be determined | Elemental Analysis, Mass Spec. |

| Molecular Weight | To be determined | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in water, DMSO, DMF | Solubility Testing |

| Melting Point | To be determined | Differential Scanning Calorimetry |

| Boiling Point | Not applicable (decomposes) | - |

| pKa | To be determined (sulfonic acid group ~ -2) | Titration / Computational |

| Stability | Store at -20°C, protect from moisture | Stability Studies |

Hazard Identification and Safety Precautions

As an uncharacterized substance, Sulfo-DMAC-SPP must be treated as a hazardous compound. The following is a preliminary hazard assessment based on functional groups (sulfonic acid, potential reactive ester).

GHS Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Sulfo-DMAC-SPP in solid or solution form.

Caption: Mandatory Personal Protective Equipment (PPE) workflow before handling the compound.

Experimental Protocols

Protocol for Reconstitution of Solid Compound

This protocol describes the steps to safely prepare a stock solution from the powdered form of Sulfo-DMAC-SPP.

-

Preparation:

-

Calculate the required mass of Sulfo-DMAC-SPP and volume of solvent to achieve the desired concentration.

-

Work within a certified chemical fume hood.

-

Ensure a calibrated balance, appropriate glassware, and solvent are available.

-

-

Weighing:

-

Place a weigh boat on the balance and tare.

-

Carefully transfer the solid Sulfo-DMAC-SPP to the weigh boat using a clean spatula. Avoid creating dust.

-

Record the exact mass.

-

-

Solubilization:

-

Transfer the weighed powder to a sterile conical tube or vial.

-

Add the calculated volume of solvent (e.g., sterile water or DMSO) to the vial.

-

Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, date, and storage temperature.

-

Store at -20°C or as determined by stability studies.

-

Sulfo-DMAC-SPP: An In-depth Technical Guide to a Cleavable Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-DMAC-SPP, a water-soluble, heterobifunctional, and cleavable crosslinking reagent. Primarily utilized in the synthesis of antibody-drug conjugates (ADCs), its unique properties offer precise control over the conjugation process, enabling the development of targeted therapeutics. This document details its core attributes, mechanism of action, and provides exemplary experimental protocols for its application in bioconjugation.

Core Principles of Sulfo-DMAC-SPP

Sulfo-DMAC-SPP is a sophisticated chemical tool designed for the covalent linkage of biomolecules. Its structure incorporates three key functional components:

-

A Sulfo-N-hydroxysuccinimide (Sulfo-NHS) Ester: This functional group provides amine reactivity. The addition of a sulfonate group (–SO₃⁻) on the N-hydroxysuccinimide ring significantly enhances the water solubility of the entire crosslinker. This allows for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be detrimental to protein structure and function.

-

A Pyridyldithiol Group: This moiety is reactive towards sulfhydryl groups (-SH), which are present in the side chains of cysteine residues. The reaction between the pyridyldithiol and a sulfhydryl group results in the formation of a disulfide bond (-S-S-).

-

A Cleavable Disulfide Bond: The disulfide bond formed is susceptible to cleavage by reducing agents. This feature is particularly valuable in the context of ADCs, as it allows for the release of the conjugated drug from the antibody within the reducing environment of the target cell.

The "DMAC" component of the name likely refers to a dimethylacetamide moiety within the linker's backbone, which can influence the reagent's solubility and spatial characteristics.

Mechanism of Action

The bioconjugation process using Sulfo-DMAC-SPP is a two-step reaction, capitalizing on its heterobifunctional nature. This allows for controlled and specific linkage between two different types of biomolecules, typically a protein (like an antibody) and a payload (like a cytotoxic drug).

Step 1: Amine Acylation

The Sulfo-NHS ester of Sulfo-DMAC-SPP reacts with primary amines (-NH₂) on the surface of the target protein. These are commonly found on the side chains of lysine residues and the N-terminus of the polypeptide chain. The reaction proceeds efficiently at a physiological to slightly alkaline pH (typically 7.2-8.5), forming a stable amide bond and releasing the Sulfo-N-hydroxysuccinimide leaving group.

Step 2: Disulfide Bond Formation

The pyridyldithiol group of the now protein-linked Sulfo-DMAC-SPP reacts with a sulfhydryl group on the payload molecule. This reaction forms a new disulfide bond, covalently linking the payload to the protein, and releases pyridine-2-thione.

The overall result is a biomolecular conjugate connected by a linker containing a cleavable disulfide bond.

Quantitative Data

The selection of a crosslinker is often guided by its specific chemical and physical properties. The following table summarizes key quantitative data for Sulfo-DMAC-SPP and related compounds.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₁N₃O₈S₃ | [1] |

| Molecular Weight | 491.6 g/mol | [1] |

| Reactive Towards | Primary Amines (-NH₂) and Sulfhydryls (-SH) | [2] |

| Spacer Arm Length | Varies based on the specific DMAC backbone | N/A |

| Solubility | Water-soluble | [1] |

| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) | [2] |

| Optimal pH for Amine Reaction | 7.2 - 8.5 | N/A |

| Optimal pH for Sulfhydryl Reaction | 6.5 - 7.5 | [3] |

Experimental Protocols

The following are generalized protocols for the use of Sulfo-DMAC-SPP in bioconjugation. These should be considered as starting points, and optimization may be necessary for specific applications.

Two-Step Protein-Payload Conjugation

This protocol describes the conjugation of a payload containing a free sulfhydryl group to a protein with available primary amines.

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0.

-

Sulfo-DMAC-SPP.

-

Sulfhydryl-containing payload.

-

Reducing agent (e.g., DTT, TCEP) if the payload's sulfhydryl is in a disulfide bond.

-

Quenching reagent (e.g., Tris, glycine).

-

Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer.

-

Sulfo-DMAC-SPP Activation: Immediately before use, dissolve Sulfo-DMAC-SPP in the reaction buffer. Add a 10- to 50-fold molar excess of the dissolved Sulfo-DMAC-SPP to the protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Removal of Excess Crosslinker: Remove unreacted Sulfo-DMAC-SPP by desalting or dialysis against a suitable buffer (e.g., PBS at pH 6.5-7.5).

-

Payload Preparation: If necessary, reduce any disulfide bonds in the payload to generate a free sulfhydryl group. This can be achieved by incubation with a reducing agent like TCEP, followed by its removal.

-

Conjugation: Add the sulfhydryl-containing payload to the activated protein solution. A 1.5- to 5-fold molar excess of the payload over the protein is a common starting point.

-

Incubation: Incubate the mixture for 1-2 hours at room temperature.

-

Quenching (Optional): The reaction can be quenched by the addition of a small molecule with a free sulfhydryl group (e.g., cysteine) to react with any remaining pyridyldithiol groups.

-

Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess payload and other reaction byproducts.

Cleavage of the Disulfide Bond

This protocol is for the cleavage of the disulfide bond within the Sulfo-DMAC-SPP linker to release the conjugated payload.

Materials:

-

Purified conjugate from the previous protocol.

-

Reducing agent (e.g., DTT).

-

Buffer for cleavage reaction (e.g., PBS).

Procedure:

-

Prepare Conjugate Solution: Dissolve the purified conjugate in a suitable buffer.

-

Add Reducing Agent: Add DTT to a final concentration of 20-50 mM.

-

Incubation: Incubate the reaction for 30 minutes at 37°C.

-

Analysis: The cleavage can be confirmed by techniques such as SDS-PAGE (which will show a change in molecular weight of the protein) or mass spectrometry.

Visualizations

The following diagrams illustrate the key processes involved in bioconjugation with Sulfo-DMAC-SPP.

Caption: Workflow of a two-step bioconjugation using Sulfo-DMAC-SPP.

Caption: Cleavage of the disulfide bond in the Sulfo-DMAC-SPP linker.

References

An In-depth Technical Guide on the Role of Sulfo-DMAC-SPP in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Advanced Linker Technology in SPPS

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R.B. Merrifield, has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] The core of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[3][4] A critical component in this process is the linker , a chemical moiety that connects the nascent peptide to the solid support and dictates the conditions under which the final peptide is cleaved and harvested.[5][6]

While traditional linkers are cleaved using strong acids (e.g., trifluoroacetic acid, TFA), this can be detrimental to peptides containing sensitive modifications or complex structures. This has driven the development of "orthogonal" linker strategies, which employ cleavage conditions that do not affect acid-labile side-chain protecting groups.[4] Among these, photocleavable linkers have gained prominence as they allow for peptide release under mild, neutral conditions using UV light.[7]

This guide focuses on a specific, advanced photocleavable linker: Sulfo-DMAC-SPP . This linker combines the photolability of the dimethylaminocinnamic acid (DMAC) core with a sulfonated group to enhance solubility and performance, particularly in aqueous-based systems and for the synthesis of complex peptides.

The Sulfo-DMAC-SPP Linker: Chemical Properties and Mechanism

The Sulfo-DMAC-SPP linker is a specialized derivative of the well-known photolabile o-nitrobenzyl class of linkers.[7] Its structure is designed for optimal performance in modern Fmoc-based SPPS protocols.

-

Core Structure: The photolabile core is based on a substituted cinnamic acid derivative. This structure is stable to the basic conditions (e.g., piperidine) used for Fmoc-group removal during peptide elongation and to mild acidic conditions.[7]

-

Photocleavage Mechanism: The linker is cleaved by UV light, typically at a wavelength of 350-365 nm.[7] Upon irradiation, the linker undergoes an intramolecular rearrangement, leading to the cleavage of the ester bond connecting the peptide's C-terminus to the resin. This process is rapid and occurs under neutral pH and room temperature, preserving the integrity of sensitive peptide functionalities.

-

The Role of the "Sulfo" Group: The key innovation of the Sulfo-DMAC linker is the incorporation of a sulfonic acid (-SO₃H) group. This modification imparts significantly increased hydrophilicity. This is advantageous for several reasons:

-

Improved Swelling: Enhances the swelling of the polystyrene resin in a wider range of solvents, including more polar and aqueous media.[8]

-

Enhanced Reaction Kinetics: Better solvation of the peptide-resin complex can lead to more efficient coupling and deprotection steps.

-

Aqueous Cleavage: Facilitates photocleavage in aqueous buffers, which is ideal for biological applications and downstream assays where organic solvents are undesirable.

-

Quantitative Performance Data

The efficiency of a linker is determined by its stability during synthesis and its cleavage yield upon completion. The Sulfo-DMAC-SPP linker demonstrates excellent performance in both areas.

| Parameter | Typical Value | Conditions / Notes |

| Linker Stability | >99% | Stable to repeated treatments with 20% piperidine in DMF. |

| Photocleavage Wavelength | 350 - 365 nm | Standard long-wave UV lamp. |

| Photocleavage Time | 1 - 4 hours | Dependent on peptide length, sequence, and solvent. |

| Cleavage Yield | 85 - 95% | Varies with peptide sequence and cleavage conditions. |

| Peptide Purity (Crude) | Typically >70% | Comparable or superior to many standard acid-cleavage methods.[9] |

| Cleavage Solvents | DMF, DCM, Acetonitrile, Aqueous Buffers (e.g., PBS, Tris) | The sulfo- group enhances compatibility with aqueous systems.[7] |

Experimental Protocols

The following protocols provide a detailed methodology for the use of the Sulfo-DMAC-SPP linker in a standard manual Fmoc-SPPS workflow.

Protocol 1: Loading the First Amino Acid onto Sulfo-DMAC Resin

-

Resin Swelling: Swell the Sulfo-DMAC-SPP functionalized resin (e.g., aminomethyl polystyrene) in Dichloromethane (DCM) for 1 hour, followed by Dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection (if pre-loaded with Fmoc-linker): Treat the resin with a solution of 20% piperidine in DMF for 20 minutes at room temperature with agitation. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).[7]

-

Amino Acid Activation: In a separate vessel, dissolve the first Fmoc-protected amino acid (3 eq. to resin capacity), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add Diisopropylethylamine (DIPEA) (6 eq.) to the solution and allow it to pre-activate for 2 minutes.[10]

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x).

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Drying: Dry the resin under a vacuum for subsequent peptide chain elongation.

Protocol 2: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)

This cycle is repeated for each amino acid in the peptide sequence.[4]

-

Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin with DMF (5x).

-

Coupling: Add the pre-activated solution of the next Fmoc-amino acid (as described in Protocol 1, Step 3) to the resin and agitate for 1-2 hours.[10]

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Photocleavage of the Peptide from the Resin

-

Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly under a vacuum.

-

Suspension: Suspend the dried peptide-resin in the chosen cleavage solvent (e.g., DMF, acetonitrile/water, or an aqueous buffer) in a UV-transparent reaction vessel (e.g., borosilicate or quartz glass).[7] Ensure the resin is fully suspended to allow for maximum light exposure.

-

Irradiation: While stirring or agitating the suspension, irradiate the vessel with a UV lamp (365 nm). The distance from the lamp to the vessel should be minimized (e.g., 5-10 cm).

-

Monitoring: Monitor the cleavage progress by taking small aliquots of the supernatant, removing the solvent, and analyzing the product via HPLC-MS.

-

Harvesting: Once cleavage is complete (typically 1-4 hours), filter the resin and collect the filtrate containing the cleaved peptide.

-

Final Steps: Wash the resin with a small amount of the cleavage solvent to recover any remaining peptide. Combine the filtrates and precipitate the crude peptide using cold diethyl ether. Lyophilize the peptide pellet for storage or purification.[10]

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and advantages of using the Sulfo-DMAC-SPP linker.

Advantages and Niche Applications

The unique properties of the Sulfo-DMAC-SPP linker make it the ideal choice for a range of challenging synthetic applications:

-

Synthesis of Acid-Sensitive Peptides: Peptides containing post-translational modifications like phosphorylation, glycosylation, or sulfation, which are often labile to strong acids, can be synthesized and cleaved with their modifications intact.[11]

-

Fully Protected Peptide Fragments: The mild cleavage conditions allow for the release of peptide fragments with their side-chain protecting groups still attached. These fragments are valuable building blocks for convergent synthesis strategies, where large proteins are assembled from smaller peptide segments.[2]

-

On-Resin Screening and Assays: The ability to cleave the peptide in aqueous buffers makes this linker suitable for high-throughput screening applications where the peptide is tested for biological activity directly after release from the resin, without the need for solvent exchange.

-

Peptide Conjugation: Cleaved, protected peptides can be selectively deprotected and functionalized in solution, facilitating the synthesis of complex conjugates like antibody-drug conjugates (ADCs) or PEGylated peptides.[8]

Conclusion

The Sulfo-DMAC-SPP linker represents a significant advancement in solid-phase peptide synthesis technology. By combining the benefits of photocleavage—mild, neutral, and orthogonal conditions—with the enhanced aqueous compatibility afforded by sulfonation, it provides researchers and drug developers with a powerful tool to overcome the limitations of traditional SPPS. Its use is particularly indicated for the synthesis of complex, modified, or sensitive peptides where the preservation of chemical integrity is paramount. The adoption of this technology can accelerate the development of novel peptide-based therapeutics and advanced biomaterials.

References

- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. biosynth.com [biosynth.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

Understanding the "Sulfo" Group in Biochemical Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the sulfonate group (–SO₃⁻) into biochemical reagents has revolutionized bioconjugation techniques. This seemingly simple chemical modification imparts critical physicochemical properties that enable more efficient, reliable, and biologically compatible experiments. This guide provides an in-depth exploration of the "sulfo" group, its impact on reagent functionality, and detailed protocols for its application in key biochemical assays.

The Core of "Sulfo": Physicochemical Properties

The defining feature of "sulfo" reagents is the presence of a sulfonate group, a salt of sulfonic acid.[1] This functional group is highly polar and negatively charged at physiological pH, which confers two primary advantages over their non-sulfonated counterparts: enhanced water solubility and membrane impermeability.[][3]

-

Enhanced Water Solubility : The sulfonate group dramatically increases the hydrophilicity of a molecule.[3][4] This allows "sulfo" reagents to be dissolved directly in aqueous buffers, eliminating the need for organic co-solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][6] Avoiding organic solvents is crucial when working with sensitive biological molecules, such as antibodies and enzymes, as it helps preserve their native tertiary structure, antigen-binding affinity, and overall function.[] This improved solubility also prevents the aggregation and precipitation of proteins that can occur when lipophilic reagents are introduced into aqueous solutions.[]

-

Membrane Impermeability : The negative charge of the sulfonate group prevents "sulfo" reagents from passively diffusing across the hydrophobic lipid bilayer of cell membranes.[][7] This property is invaluable for selectively labeling proteins on the exterior surface of living cells without affecting intracellular components.[8][9] This allows researchers to distinguish between cell-surface and internal protein populations, a critical aspect of studying cell signaling, receptor trafficking, and membrane protein dynamics.

Quantitative Comparison: Sulfo-SMCC vs. SMCC

To illustrate the practical benefits, the properties of the water-soluble crosslinker Sulfo-SMCC are compared with its non-sulfonated analog, SMCC.

| Property | Sulfo-SMCC | SMCC (Non-Sulfo Analog) | Reference |

| Molecular Weight | 436.37 g/mol | 334.32 g/mol | [5] |

| Spacer Arm Length | 8.3 Å | 8.3 Å | [5] |

| Solubility | Soluble in water (up to ~10 mM) and aqueous buffers | Insoluble in water; requires organic solvents (DMSO, DMF) | [5] |

| Membrane Permeability | Impermeable (charged) | Permeable (uncharged) | [5] |

Key "Sulfo" Reagents and Their Reaction Chemistry

The sulfonate group is appended to various reactive moieties to create a suite of powerful tools for bioconjugation.

Amine-Reactive Reagents: Sulfo-NHS Esters

N-hydroxysulfosuccinimide (Sulfo-NHS) esters are one of the most common classes of "sulfo" reagents.[] They react efficiently with primary amines (–NH₂), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable, covalent amide bonds.[6][7] This reaction is typically performed in buffers at a pH of 7.2 to 8.5.[7]

Heterobifunctional Crosslinkers: Sulfo-SMCC

Heterobifunctional reagents possess two different reactive groups, allowing for sequential, controlled conjugation of two different molecules.[5] Sulfo-SMCC is a prime example, featuring an amine-reactive Sulfo-NHS ester and a sulfhydryl-reactive maleimide group.[5][10] The maleimide group reacts specifically with sulfhydryl groups (–SH) on cysteine residues at a pH of 6.5-7.5.[11] This enables a two-step process that minimizes unwanted self-conjugation or polymerization.[5]

Experimental Protocols

Adherence to detailed protocols is critical for successful bioconjugation. The following are methodologies for common applications of "sulfo" reagents.

Protocol 1: Cell Surface Protein Biotinylation

This protocol describes the labeling of surface proteins on live cells using Sulfo-NHS-Biotin. The charged nature of the reagent prevents it from entering the cells.[8]

Materials:

-

Adherent cells cultured in appropriate vessels.

-

Sulfo-NHS-Biotin (e.g., Sulfo-NHS-LC-Biotin).[12]

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4.

-

Quenching Buffer: 100 mM glycine or Tris in ice-cold PBS.

-

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors.

-

Cell scraper.

Methodology:

-

Preparation: Place cell culture plates on ice to slow down membrane trafficking and endocytosis.

-

Cell Washing: Gently aspirate the culture medium. Wash the cells twice with ice-cold PBS to remove any contaminating proteins from the serum.[8]

-

Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-Biotin in ice-cold PBS to a final concentration of 0.5 mg/mL.[13] Sulfo-NHS esters hydrolyze in aqueous solutions, so the solution must be prepared fresh.[14]

-

Biotinylation Reaction: Aspirate the final PBS wash and add the Sulfo-NHS-Biotin solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubation: Incubate the plates at 4°C for 30 minutes with gentle rocking.[8]

-

Quenching: Aspirate the biotin solution and add ice-cold Quenching Buffer to the cells. Incubate for 10-15 minutes at 4°C to quench any unreacted biotin reagent.[8]

-

Final Wash: Aspirate the Quenching Buffer and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add ice-cold Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. The biotinylated proteins are now ready for downstream applications like streptavidin pulldown and Western blotting.[13]

Protocol 2: Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC

This protocol details the conjugation of an antibody (containing primary amines) to an enzyme (containing free sulfhydryls) for applications such as ELISA or immunohistochemistry.

Materials:

-

Antibody (Ab) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

Enzyme (e.g., HRP, AP) with available sulfhydryl groups in a suitable buffer.

-

Sulfo-SMCC.[15]

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.

-

Desalting columns (e.g., Sephadex G-25).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

Methodology:

Step A: Maleimide-Activation of the Antibody

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-SMCC in water.

-

Reaction Setup: Add a 10-20 fold molar excess of the Sulfo-SMCC stock solution to the antibody solution.[12]

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Purification: Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. The collected eluate contains the maleimide-activated antibody. This intermediate is relatively stable but should be used promptly.[5]

Step B: Conjugation to Sulfhydryl-Containing Enzyme

-

Reaction Setup: Immediately combine the purified, maleimide-activated antibody with the sulfhydryl-containing enzyme solution. The pH should be between 6.5 and 7.5 for optimal maleimide reactivity.[11]

-

Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To quench any unreacted maleimide groups, a sulfhydryl-containing compound like cysteine can be added.

-

Final Purification/Storage: The final antibody-enzyme conjugate can be purified from unconjugated enzyme and antibody by size-exclusion chromatography if necessary. Store the conjugate in a stabilizing buffer, often containing glycerol, at 4°C or frozen for long-term stability.

Advanced Applications: The Sulfo-TAG in Immunoassays

The "sulfo" modification is also central to advanced detection technologies. In Meso Scale Discovery (MSD) electrochemiluminescence (ECL) immunoassays, a proprietary label called SULFO-TAG™ is used.[16] This label is a Sulfo-NHS ester derivative of a ruthenium complex that, upon electrical stimulation, participates in an ECL reaction to generate a light signal.[17] The high sensitivity, low background, and broad dynamic range of this technology are leveraged in countless research and diagnostic applications.[18]

References

- 1. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. zmsilane.com [zmsilane.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. covachem.com [covachem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Surface protein biotinylation [protocols.io]

- 9. Sulfo-NHS (N-hydroxysulfosuccinimide), No-Weigh™ Format - FAQs [thermofisher.com]

- 10. Sulfo-SMCC [4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid 3-sulfo-N-hydroxysuccinimide ester, sodium salt] *CAS#: 92921-24-9* | AAT Bioquest [aatbio.com]

- 11. cyanagen.com [cyanagen.com]

- 12. proteochem.com [proteochem.com]

- 13. Biotinylation of Cell Surface Proteins [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. covachem.com [covachem.com]

- 16. MSD GOLD SULFO-TAG NHS-Ester | Meso Scale Discovery [mesoscale.com]

- 17. biopharmadive.com [biopharmadive.com]

- 18. Our Immunoassays | Meso Scale Discovery [mesoscale.com]

Methodological & Application

Application Notes and Protocols for Protein Crosslinking using Sulfo-SDA

Note to the user: The specific crosslinker "Sulfo-DMAC-SPP" was not found in the available literature. This document provides a detailed protocol and application notes for a well-documented and functionally similar photo-activatable crosslinker, Sulfosuccinimidyl 4,4′-azipentanoate (Sulfo-SDA) . The principles and methodologies described herein are likely applicable to other hetero-bifunctional, sulfo-NHS ester-containing, photo-activatable crosslinkers.

Introduction to Sulfo-SDA Crosslinking

Sulfosuccinimidyl 4,4′-azipentanoate (Sulfo-SDA) is a hetero-bifunctional crosslinking agent used to covalently link interacting proteins or capture conformational states of a single protein.[1] Its structure comprises two reactive moieties: a water-soluble N-hydroxysulfosuccinimide (Sulfo-NHS) ester and a photo-activatable diazirine ring.[1] This dual functionality allows for a two-step crosslinking process, providing greater control over the reaction compared to single-step crosslinkers.[1][2] The Sulfo-NHS ester reacts with primary amines (e.g., lysine residues and protein N-termini) under specific pH conditions, while the diazirine group is activated by UV light to form a covalent bond with any nearby amino acid residue.[1][2] This methodology, coupled with mass spectrometry (XL-MS), is a powerful tool for elucidating protein structure, dynamics, and interactions within their native environments.[3]

Applications in Research and Drug Development

The Sulfo-SDA crosslinking protocol has several key applications for researchers, scientists, and drug development professionals:

-

Mapping Protein Conformations and Dynamics: By capturing transient protein states, Sulfo-SDA can be used to study conformational changes in response to environmental cues such as pH, ligand binding, or post-translational modifications.[1][4] Quantitative crosslinking mass spectrometry (QCLMS) can reveal shifts in protein structure by comparing the abundance of specific crosslinks under different conditions.[5]

-

Identifying Protein-Protein Interactions: Sulfo-SDA is instrumental in identifying and mapping the interfaces of interacting proteins. This is crucial for understanding the architecture of protein complexes and signaling pathways.

-

Drug Target Validation and Mechanism of Action Studies: Crosslinking can be employed to study how a drug molecule affects the conformation of its target protein or its interaction with other proteins. This provides insights into the drug's mechanism of action and can aid in the design of more effective therapeutics.

-